REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[N:4]([CH2:14][O:15][CH2:16][CH2:17][Si:18]([CH3:21])([CH3:20])[CH3:19])[N:3]=1>CO.[Pd]>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([NH2:11])=[CH:8][CH:9]=2)[N:4]([CH2:14][O:15][CH2:16][CH2:17][Si:18]([CH3:19])([CH3:21])[CH3:20])[N:3]=1
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Name
|
|
Quantity
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2.37 g
|
Type
|
reactant
|
Smiles
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CC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])COCC[Si](C)(C)C
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Name
|
|
Quantity
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35 mL
|
Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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0.082 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The hydrogen source was removed
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Type
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CUSTOM
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Details
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the flask was purged with N2
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Name
|
|
Type
|
product
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Smiles
|
CC1=NN(C2=CC(=CC=C12)N)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |